HOMO-LUMO Gap Reduction by 4-Chloro Substitution
DFT computational studies on structurally related 1,3,4-oxadiazole-aniline compounds demonstrate that para-chloro substitution on the phenyl ring reduces the HOMO-LUMO energy gap relative to the unsubstituted phenyl analog [1]. Although measured on N-benzyl-2-(5-aryl-1,3,4-oxadiazol-2-yl)aniline derivatives rather than 1,2,4-oxadiazoles, the trend provides class-level inference that 4-chloro substitution enhances global softness and potential charge-transfer characteristics. The target compound (CAS 1040345-45-6) bears a 4-chloro substituent on the aniline ring, which is expected to confer analogous electronic effects relative to the non-chlorinated comparator CAS 1015846-73-7 (3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline) [2].
| Evidence Dimension | HOMO-LUMO energy gap (ΔE) |
|---|---|
| Target Compound Data | Not directly measured; expected smaller ΔE based on 4-chloro substitution |
| Comparator Or Baseline | NBCPOA (4-chlorophenyl analog): smaller HOMO-LUMO gap vs NBPOA (phenyl analog) [1] |
| Quantified Difference | Qualitative: 4-chloro substitution reduces HOMO-LUMO gap and increases global softness [1] |
| Conditions | DFT at B3LYP/6-311++G(d,p) level; study on 1,3,4-oxadiazole derivatives |
Why This Matters
Smaller HOMO-LUMO gap correlates with enhanced chemical reactivity and altered optoelectronic properties, which may influence the compound's suitability as a synthetic intermediate in charge-transfer-sensitive applications.
- [1] Dhonnar SL et al., J Mol Struct, 2022, 1262:133017. Antimicrobial study of N-benzyl-2-(5-aryl-1,3,4-oxadiazol-2-yl)aniline derivatives. View Source
- [2] PubChem CID 28065015, 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline View Source
